molecular formula C6H13NO2 B1427127 2-[1,2]Oxazinan-2-yl-ethanol CAS No. 1357352-12-5

2-[1,2]Oxazinan-2-yl-ethanol

Cat. No. B1427127
M. Wt: 131.17 g/mol
InChI Key: AWYXUHJNHSZMEZ-UHFFFAOYSA-N
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Description

2-[1,2]Oxazinan-2-yl-ethanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of 1,2-oxazine derivatives, which includes 2-[1,2]Oxazinan-2-yl-ethanol, involves a regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid. This is followed by a solid-phase synthesis of a library of derivatives that includes modification of the carboxylic group, dihydroxylation of the double bond, and cleavage of the N-O bond . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .

Relevant Papers The relevant papers retrieved discuss the synthesis of 1,2-oxazine derivatives and the synthesis of oxazolines . These papers provide valuable insights into the synthesis and potential applications of compounds like 2-[1,2]Oxazinan-2-yl-ethanol.

Scientific Research Applications

Synthesis and Chemical Properties

2-[1,2]Oxazinan-2-yl-ethanol is a compound that falls within the class of 1,2-oxazines and related compounds, which have been extensively studied for their chemical properties and synthesis methods. One notable approach to synthesizing 1,2-oxazines, including compounds like 2-[1,2]Oxazinan-2-yl-ethanol, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These intermediates are typically obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. This method underscores the versatility of oxazinan-2-yl-ethanol derivatives as electrophiles in synthetic chemistry, offering pathways to chiral synthons and various general reactions. The reduction of 1,2-oxazines derivatives further exemplifies the compound's role in synthesizing structurally diverse molecules (Sainsbury, 1991).

Bio-ethanol and Hydrogen Production

The application of 2-[1,2]Oxazinan-2-yl-ethanol extends into the realm of renewable energy, particularly in the production of bio-ethanol and hydrogen. Bio-ethanol, a sustainable energy carrier, is primarily produced from biomass fermentation. Its reforming provides a promising method for hydrogen production, showcasing the role of catalysts like Rh and Ni in enhancing ethanol steam reforming for hydrogen generation. This process not only highlights the potential of 2-[1,2]Oxazinan-2-yl-ethanol in renewable energy but also emphasizes the importance of selecting proper catalyst supports to achieve optimal hydrogen production and long-term catalyst stability. The development of bimetallic catalysts and millisecond-contact time reactors represents significant progress in leveraging bio-ethanol for fuel cell applications (Ni, Leung, & Leung, 2007).

Environmental and Ecological Impacts

The environmental and ecological implications of 2-[1,2]Oxazinan-2-yl-ethanol and related compounds are multifaceted. For instance, ethanol-diesel fuel blends have been researched for their potential to reduce particulate emissions in compression-ignition engines. Ethanol's properties as a renewable bio-based resource and its oxygenated nature make it an attractive alternative fuel. This research area focuses on blend properties such as stability, viscosity, and lubricity, alongside the fuel's effect on engine performance, durability, and emissions. The development of suitable additives to enhance blend stability is crucial for the compatibility of ethanol-diesel blends with engines, marking an important stride towards sustainable automotive fuels (Hansen, Zhang, & Lyne, 2005).

properties

IUPAC Name

2-(oxazinan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-4-7-3-1-2-6-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXUHJNHSZMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,2]Oxazinan-2-yl-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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